5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .
Molecular Structure Analysis
The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The empirical formula of this moiety is C7H13NO2 .
Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature with a density of 1.117 g/mL at 20 °C . It has a boiling point of 108-111 °C at 26 mm Hg .
Scientific Research Applications
- These results suggest that appropriately lipophilic and affinity-enhanced radiotracers targeting the σ1 receptor could be valuable for tumor imaging .
Radiopharmaceuticals and PET Imaging
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(trifluoromethyl)phenyl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3S/c1-2-15-25-19-28(26-15)18(29)17(32-19)16(13-4-3-5-14(12-13)21(22,23)24)27-8-6-20(7-9-27)30-10-11-31-20/h3-5,12,16,29H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSURJXZJKQJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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